molecular formula C18H16N2 B13891734 3-Methyl-4-(4-phenylpyridin-3-yl)aniline

3-Methyl-4-(4-phenylpyridin-3-yl)aniline

Cat. No.: B13891734
M. Wt: 260.3 g/mol
InChI Key: LPENSVIGBJXYTJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-phenylpyridin-3-yl)aniline is a substituted aniline derivative featuring a pyridine-phenyl hybrid scaffold. Its synthesis involves the reaction of tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yl-oxy)phenylcarbamate with trifluoroacetic acid in dichloromethane, yielding a structure stabilized by N–H⋯N hydrogen bonds . The compound’s bond lengths and angles align with standard aromatic systems, as confirmed by crystallographic studies .

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

3-methyl-4-(4-phenylpyridin-3-yl)aniline

InChI

InChI=1S/C18H16N2/c1-13-11-15(19)7-8-16(13)18-12-20-10-9-17(18)14-5-3-2-4-6-14/h2-12H,19H2,1H3

InChI Key

LPENSVIGBJXYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=C(C=CN=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline can be achieved through several methods. One common approach involves the palladium-catalyzed amination of aryl halides with anilines. This method is known for its efficiency and functional group tolerance . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale palladium-catalyzed amination reactions. These reactions are typically carried out in high-pressure reactors to ensure complete conversion of the starting materials. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-phenylpyridin-3-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions typically produce amines .

Scientific Research Applications

3-Methyl-4-(4-phenylpyridin-3-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-4-(4-phenylpyridin-3-yl)aniline with analogous aniline derivatives, focusing on substituent effects, synthetic yields, molecular weights, and structural diversity.

Substituent Effects on Yield and Molecular Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Yield (%) Key Structural Features Reference ID
This compound Pyridine-phenyl hybrid scaffold Not explicitly reported N–H⋯N hydrogen bonds, planar aromatic system
4a (Methoxypropoxy derivative) 4-(3-Methoxypropoxy)-3-methylpyridin-2-yl 319.3 ([M+H]⁺) 95.4 Thioether linkage, methoxypropoxy group
4b (Trifluoroethoxy derivative) 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl 329.6 ([M+H]⁺) 96.1 Thioether linkage, trifluoroethoxy group
7j (Urea derivative of 4b) Trifluoromethylphenyl urea moiety 66.1 Urea functional group, enhanced polarity
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline Dual trifluoromethyl groups 407 ([M+H]⁺) High lipophilicity, electron-withdrawing CF₃
4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline Isoxazole-phenylene core 49 Isoxazole heterocycle, pyridinylmethyl amine

Key Observations:

  • Substituent Impact on Yield: Electron-withdrawing groups (e.g., trifluoroethoxy in 4b) correlate with higher synthetic yields (96.1%) compared to methoxypropoxy (4a, 95.4%), likely due to improved reaction kinetics . Derivatives with bulky or polar groups (e.g., urea in 7j) show reduced yields (66.1%), suggesting steric or solubility challenges .
  • Molecular Weight Trends: Trifluoromethyl substitutions (e.g., 329.6 for 4b vs. 407 for the dual-CF₃ derivative) significantly increase molecular weight, influencing solubility and pharmacokinetic profiles .

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